Product packaging for Disodium hexahydroxoplatinate(Cat. No.:CAS No. 12325-31-4)

Disodium hexahydroxoplatinate

Cat. No.: B085442
CAS No.: 12325-31-4
M. Wt: 320.12 g/mol
InChI Key: VYZACKRNWQFYLJ-UHFFFAOYSA-H
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Description

Historical Context and Evolution of Platinum Coordination Chemistry Research

The study of platinum coordination chemistry has a rich history, dating back to the 18th century. mdpi.com Early research laid the groundwork for understanding the nature of metal-ligand bonding. The 20th century saw a surge in research, largely driven by the discovery of the anticancer properties of cisplatin, a platinum(II) complex. nih.govresearchgate.net This discovery spurred extensive investigation into platinum compounds, including the more kinetically inert platinum(IV) complexes. westernsydney.edu.auub.edu Initially, research focused heavily on ammine and halide ligands. However, in recent decades, there has been a growing interest in platinum complexes with other types of ligands, including oxygen-donor ligands like hydroxo groups, to modulate the electronic and steric properties of the metal center. acs.org

Significance of Hydroxo Ligands in Platinum(IV) Chemistry

Hydroxo ligands play a crucial role in the chemistry of platinum(IV) complexes. Their presence significantly influences the compound's properties, including its stability, solubility, and reactivity. The strong electron-donating nature of the hydroxo ligand affects the electronic structure of the platinum center, influencing its reduction potential. ub.edu Platinum(IV) complexes are often considered prodrugs that are activated by reduction to the cytotoxic platinum(II) species. acs.orgrsc.org The ease of this reduction is modulated by the nature of the axial ligands, with the trend for ease of reduction being Cl > OAc > OH. ub.edu The hydroxo ligands in complexes like cis,cis,trans-[Pt(NH3)2Cl2(OH)2] are nucleophilic, allowing for reactions with various electrophiles, a key strategy in the synthesis of more complex platinum(IV) prodrugs. nih.gov

Overview of Disodium (B8443419) Hexahydroxoplatinate as a Research Compound

Disodium hexahydroxoplatinate, with the chemical formula Na₂[Pt(OH)₆], is a key compound in the study of platinum(IV) hydroxo complexes. It is a yellow to orange powder that serves as a versatile precursor in various chemical syntheses. chemimpex.comsamaterials.com The compound is characterized by a central platinum(IV) ion octahedrally coordinated to six hydroxide (B78521) ligands, with two sodium ions providing charge balance. Its solubility in aqueous solutions makes it a valuable starting material in several applications. chemimpex.com

Key properties of this compound are summarized in the table below:

PropertyValue
CAS Number 12325-31-4
Molecular Formula Na₂[Pt(OH)₆]
Molecular Weight 343.1 g/mol
Appearance Yellow to orange powder
Melting Point 150 °C (decomposes)

Data sourced from multiple references. samaterials.comvwr.com

Scope of Academic Inquiry into this compound

Academic research into this compound is multifaceted, exploring its synthesis, structure, and applications. A primary area of investigation is its use as a precursor for the synthesis of platinum-based catalysts for reactions such as hydrogenation and oxidation. Its role in the preparation of platinum nanoparticles and other advanced materials is also a significant field of study. metu.edu.tr Furthermore, its utility in electroplating and electroforming is well-documented. google.com The thermal decomposition of this compound, which yields sodium platinate (Na₂PtO₃), is another area of research interest due to its relevance in the synthesis of mixed metal oxides. researchgate.netnih.govresearchgate.net Spectroscopic studies, including vibrational spectroscopy, have been employed to understand the structure and bonding within the hexahydroxoplatinate(IV) anion. acs.orgnih.govtandfonline.com

The synthesis of this compound typically involves the alkaline hydrolysis of platinum(IV) precursors, such as hexachloroplatinic acid or sodium hexachloroplatinate(IV), in an aqueous solution of sodium hydroxide. wikipedia.org The reaction conditions, including pH and temperature, are crucial for obtaining high purity and yield. A new polymorph of the compound has been synthesized by the direct reaction of PtO₂ with an excess of NaOH solution under elevated oxygen pressure. researchgate.net

The crystal structure of this compound has been determined to be trigonal, belonging to the P-3 space group. nih.govresearchgate.net The structure consists of layers of edge-sharing Pt(OH)₆ and Na(OH)₆ octahedra. researchgate.net

Detailed crystallographic data for a common polymorph of Na₂[Pt(OH)₆] is presented below:

Crystal SystemSpace Groupa (Å)c (Å)
TrigonalP-35.7984(8)4.6755(9)

Data sourced from multiple references. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula H6NaO6Pt- B085442 Disodium hexahydroxoplatinate CAS No. 12325-31-4

Properties

CAS No.

12325-31-4

Molecular Formula

H6NaO6Pt-

Molecular Weight

320.12 g/mol

IUPAC Name

sodium;platinum(4+);hexahydroxide

InChI

InChI=1S/Na.6H2O.Pt/h;6*1H2;/q+1;;;;;;;+4/p-6

InChI Key

VYZACKRNWQFYLJ-UHFFFAOYSA-H

SMILES

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Na+].[Na+].[Pt+4]

Canonical SMILES

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Na+].[Pt+4]

Origin of Product

United States

Synthesis and Preparation Methodologies of Disodium Hexahydroxoplatinate

Established Synthetic Routes from Platinum(IV) Precursors

The synthesis of disodium (B8443419) hexahydroxoplatinate predominantly originates from platinum(IV) precursors, most notably hexachloroplatinic acid and its derivatives, as well as platinum(IV) chloride. These methods leverage the susceptibility of the platinum(IV) center to nucleophilic attack by hydroxide (B78521) ions, leading to the sequential replacement of ligands with hydroxyl groups.

Alkaline Hydrolysis of Hexachloroplatinic Acid Derivatives

The most common and well-established method for the preparation of disodium hexahydroxoplatinate is the alkaline hydrolysis of hexachloroplatinic acid (H₂PtCl₆) or its sodium salt, sodium hexachloroplatinate(IV) (Na₂PtCl₆). This process involves treating an aqueous solution of the hexachloroplatinate(IV) species with a strong base, typically sodium hydroxide (NaOH).

This reaction proceeds through a series of ligand exchange steps where the chloride ions are progressively replaced by hydroxide ions. The process is typically carried out by heating the reaction mixture to drive the hydrolysis to completion. The resulting this compound, being less soluble in the highly alkaline and high ionic strength medium, can be precipitated and isolated.

A typical laboratory-scale synthesis involves dissolving hexachloroplatinic acid in water and slowly adding a concentrated solution of sodium hydroxide with stirring. The mixture is then heated, often at or near boiling, for a period to ensure complete hydrolysis. Upon cooling, the this compound precipitates as a yellow to brownish solid.

Reaction of Platinum(IV) Chloride with Strong Bases

An alternative, though less commonly cited, route involves the direct reaction of platinum(IV) chloride (PtCl₄) with a strong base like sodium hydroxide. Platinum(IV) chloride is first dissolved in a suitable solvent, and then a stoichiometric excess of sodium hydroxide solution is added to facilitate the formation of the hexahydroxo complex.

The reaction can be summarized as: PtCl₄ + 6NaOH → Na₂[Pt(OH)₆] + 4NaCl

This method also relies on the principle of ligand substitution, where the chloride ligands are displaced by hydroxide ions in a basic environment. The reaction conditions, such as temperature and concentration, are crucial for achieving a high yield and purity of the desired product.

Optimization of Reaction Conditions for Yield and Purity

The successful synthesis of this compound with high yield and purity is contingent upon the careful control of several key reaction parameters. These include the pH of the reaction medium, the operating temperature, and the stoichiometric ratio of the reactants.

Influence of pH on Product Formation Kinetics and Equilibrium

The pH of the reaction medium is a critical factor governing both the rate of formation and the equilibrium position of the this compound synthesis. The hydrolysis of the [PtCl₆]²⁻ anion is a stepwise process, with each step involving the replacement of a chloride ion by a hydroxide ion. The rate of each of these substitution steps is highly dependent on the hydroxide ion concentration, and therefore, the pH.

Higher pH values (i.e., higher concentrations of NaOH) generally lead to faster reaction rates by increasing the concentration of the nucleophilic hydroxide ions. This accelerates the displacement of the chloride ligands. However, extremely high pH values can also influence the solubility of the product and may lead to the formation of other platinum-hydroxy species or platinum oxide precipitates if not carefully controlled.

pH RangeEffect on Reaction KineticsEffect on EquilibriumPotential Issues
Mildly Alkaline (pH 8-10)Slow reaction rate, incomplete hydrolysis may occur.Equilibrium may not fully favor product formation.Low yield of the desired product.
Strongly Alkaline (pH 11-13)Favorable reaction kinetics, leading to faster product formation.Equilibrium strongly favors the formation of Na₂[Pt(OH)₆].Optimal range for high yield and purity.
Very Strongly Alkaline (pH > 13)Very rapid reaction.Increased risk of forming undesired byproducts or platinum oxide precipitates. Solubility of the product may be affected.

Temperature Control in Batch Synthesis and Continuous Flow Reactors

Temperature is another crucial parameter that significantly influences the kinetics of the synthesis reaction. As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate.

In traditional batch synthesis , the reaction mixture is typically heated to elevated temperatures, often near the boiling point of the aqueous solution (around 100-110 °C). This provides the necessary activation energy for the ligand exchange reactions to proceed at a practical rate. Maintaining a consistent temperature throughout the batch is important for ensuring uniform product quality.

Temperature (°C)Effect on Reaction RateConsiderations for Batch Synthesis
Room Temperature (20-25)Very slow; may take an impractically long time for completion.Not suitable for efficient synthesis.
Moderate (50-80)Increased reaction rate compared to room temperature.May be used to control the reaction more slowly and potentially improve selectivity.
High (90-110)Rapid reaction rate, leading to shorter synthesis times.Common practice for achieving high conversion in a reasonable timeframe. Requires careful monitoring to prevent solvent loss and ensure safety.

Continuous flow reactors offer a more modern and potentially advantageous approach to the synthesis of this compound. In a flow system, reactants are continuously pumped through a heated reactor coil or a series of continuous stirred-tank reactors (CSTRs). This methodology allows for precise control over reaction parameters, including temperature, residence time, and mixing. The enhanced heat and mass transfer characteristics of flow reactors can lead to improved reaction efficiency, higher yields, and better product consistency compared to batch processes. While specific applications to this compound are not extensively detailed in public literature, the principles of flow chemistry are applicable and could offer significant benefits for industrial-scale production.

Stoichiometric Ratio Effects of Reactants on Product Selectivity

The molar ratio of the reactants, specifically the ratio of sodium hydroxide to the platinum(IV) precursor, is a key determinant of product selectivity and yield. A stoichiometric amount of NaOH is required to replace all six chloride ligands and to form the sodium salt of the hexahydroxo complex.

The balanced chemical equation for the reaction with hexachloroplatinic acid suggests a minimum of 8 moles of NaOH per mole of H₂PtCl₆. However, in practice, a significant excess of sodium hydroxide is often used.

Effects of Varying NaOH to H₂PtCl₆ Molar Ratio:

NaOH:H₂PtCl₆ RatioEffect on Product FormationPotential Outcomes
Stoichiometric (8:1)May result in incomplete hydrolysis.The reaction may not go to completion, leading to a mixture of partially substituted chlorohydroxo-platinate(IV) species and lower yields of the desired product.
Moderate Excess (e.g., 10:1 to 20:1)Drives the reaction towards completion.Ensures a sufficiently high hydroxide concentration to facilitate complete ligand exchange, leading to higher yields and purity of Na₂[Pt(OH)₆].
Large Excess (>20:1)Generally ensures complete reaction.While effective, a very large excess may increase production costs and the amount of waste generated. It can also affect the solubility and precipitation of the product.

Using a significant excess of NaOH helps to maintain a high pH throughout the reaction, which, as discussed, favors both the kinetics and the equilibrium of the desired reaction. This ensures that the formation of the fully substituted hexahydroxo complex is maximized, thereby enhancing the selectivity for this compound over intermediate chlorohydroxo-platinate(IV) species.

Advanced Purification Strategies for Research-Grade Compound

Achieving a high degree of purity is essential for the application of this compound in research and catalysis, where even trace impurities can significantly impact experimental outcomes. Advanced purification strategies focus on the removal of residual reactants, byproducts, and other contaminants.

Recrystallization is a fundamental technique for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a suitable solvent system at varying temperatures. For this compound, a polar inorganic salt, the choice of solvent is critical. While specific recrystallization protocols for this compound are not extensively detailed in publicly available literature, general principles for inorganic complexes can be applied.

A suitable solvent system would be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Given its ionic nature, highly polar solvents are primary candidates.

Potential Recrystallization Solvents and Techniques:

Aqueous Systems: A concentrated aqueous solution of sodium hydroxide could serve as a potential solvent for recrystallization. The crude this compound could be dissolved in a minimal amount of hot, concentrated NaOH solution. Upon slow cooling, the purified compound would crystallize, leaving behind more soluble impurities in the mother liquor.

Mixed-Solvent Systems: A mixture of water and a miscible organic solvent in which the compound is insoluble, such as ethanol (B145695) or acetone, could also be employed. The crude product would be dissolved in a minimum volume of hot water, and the organic solvent would then be added dropwise until the solution becomes turbid. Subsequent gentle heating to redissolve the precipitate, followed by slow cooling, can induce the formation of high-purity crystals.

The effectiveness of recrystallization is dependent on factors such as the rate of cooling, agitation, and the solvent-to-solute ratio. Slow cooling generally promotes the formation of larger, purer crystals.

Table 1: Potential Recrystallization Solvent Systems for this compound

Solvent System Rationale
Concentrated NaOH Solution Common-ion effect may reduce solubility at lower temperatures, enhancing yield.
Water/Ethanol Ethanol can decrease the polarity of the solvent, inducing precipitation of the ionic compound.

A significant challenge in the synthesis of research-grade this compound is the removal of residual ions from the starting materials and byproducts.

Chloride (Cl⁻) Ions: The primary byproduct of the synthesis from hexachloroplatinate is sodium chloride (NaCl). Due to its high solubility in water, simple washing of the precipitated Na₂[Pt(OH)₆] with deionized water can be ineffective. Washing the precipitate with a solvent in which NaCl is more soluble than the product, such as methanol, has been suggested as a method to reduce chloride contamination.

Excess Sodium (Na⁺) and Hydroxide (OH⁻) Ions: The synthesis is conducted in a highly alkaline solution, leading to the presence of excess Na⁺ and OH⁻ ions in the crude product. Thorough washing of the filtered product with a minimal amount of cold, deionized water can help reduce these surface-adsorbed ions. However, excessive washing should be avoided to prevent significant loss of the product due to its own solubility.

Ion Exchange Chromatography: For applications requiring exceptionally low levels of ionic impurities, ion exchange chromatography presents a powerful purification technique. A solution of crude this compound could be passed through a cation exchange resin to capture excess Na⁺ ions, and subsequently through an anion exchange resin to remove Cl⁻ ions nih.govresearchgate.netlanxess.com. The selection of the appropriate resin and elution conditions is crucial to ensure the selective removal of impurities without affecting the desired complex. For instance, specialized chelating resins are effective in separating platinum group metals from solutions containing various ions lanxess.com.

Table 2: Summary of Strategies for Residual Ion Management

Ion/Byproduct Management Strategy Principle
Chloride (Cl⁻) Washing with methanol Differential solubility
Excess Sodium (Na⁺) Washing with cold deionized water; Cation exchange chromatography Removal of surface contaminants; Selective ion capture

Reproducibility Studies in Laboratory and Scaled Synthesis

The reproducibility of a synthetic protocol is a cornerstone of chemical research and manufacturing, ensuring that consistent product quality can be achieved across different batches and scales.

Laboratory-Scale Reproducibility: At the laboratory scale, the reproducibility of this compound synthesis can be influenced by subtle variations in reaction conditions. Factors such as the precise control of temperature, the rate of addition of reactants, and the efficiency of stirring can affect the particle size distribution, crystallinity, and purity of the final product. Systematic studies to establish robust operating parameters are essential. An interlaboratory study on the synthesis of other complex coordination compounds has highlighted the challenges in achieving reproducibility, emphasizing the high sensitivity to minor changes in synthesis conditions nih.gov.

Challenges in Scaled Synthesis: Scaling up the synthesis of this compound from the laboratory bench to a larger industrial scale presents several challenges inherent to precipitation and crystallization processes.

Mixing and Mass Transfer: Ensuring homogeneous mixing in a large reactor is more complex than in a small flask. Inadequate mixing can lead to localized areas of high supersaturation, resulting in uncontrolled precipitation and a broader particle size distribution.

Heat Transfer: The management of heat during the exothermic neutralization reaction and subsequent boiling and cooling steps becomes more critical at a larger scale. Efficient heat transfer is necessary to maintain uniform temperature profiles and control the crystallization process.

Solid-Liquid Separation and Washing: The filtration and washing of larger quantities of precipitate can be more challenging. Ensuring uniform and efficient removal of the mother liquor and wash solutions is vital for obtaining a pure product.

To address these challenges, a thorough understanding of the crystallization kinetics and the influence of process parameters is required. Process analytical technology (PAT) can be employed to monitor key parameters in real-time, allowing for better control and ensuring batch-to-batch consistency. While specific scale-up studies for this compound are not widely published, general principles for scaling up precipitation processes in stirred-tank reactors are applicable and focus on maintaining consistent supersaturation levels and mixing characteristics researchgate.net.

Table 3: Factors Affecting Reproducibility in Synthesis

Factor Laboratory Scale Scaled Synthesis
Temperature Control Relatively straightforward with standard lab equipment. Requires efficient heat exchange systems to manage reaction exotherms and ensure uniform temperature.
Mixing Efficiency High degree of homogeneity is easily achievable. Potential for inhomogeneous mixing, affecting nucleation and crystal growth. Requires optimized impeller design and stirring rates.
Reactant Addition Precise control over addition rates is possible. Dosing strategies need to be carefully designed to avoid localized high concentrations.

| Filtration and Washing | Simple and efficient. | Can be a bottleneck; requires specialized equipment for large-scale solid-liquid separation and effective washing. |


Advanced Spectroscopic and Diffractional Characterization of Disodium Hexahydroxoplatinate

X-ray Diffraction (XRD) for Crystal Structure Elucidation

X-ray diffraction is a powerful non-destructive technique used to determine the atomic and molecular structure of a crystal. In the case of disodium (B8443419) hexahydroxoplatinate, single-crystal XRD studies have been instrumental in precisely defining its solid-state architecture.

Confirmation of Octahedral Pt(IV) Coordination Geometry

XRD analysis unequivocally confirms the +4 oxidation state of the platinum center and its coordination to six hydroxide (B78521) ligands, forming a nearly perfect octahedral [Pt(OH)₆]²⁻ anion. researchgate.net The platinum atom resides at the center of the octahedron, with the six oxygen atoms of the hydroxyl groups situated at the vertices. This arrangement is characteristic of many Pt(IV) complexes and is a key determinant of the compound's reactivity and stability.

Lattice Parameter Determination and Crystal System Analysis

Disodium hexahydroxoplatinate has been shown to crystallize in the trigonal crystal system. researchgate.netmaterialsproject.org Detailed single-crystal X-ray diffraction studies have identified the space group as P-3. researchgate.net The lattice parameters, which define the size and shape of the unit cell, have been determined with high precision. A second polymorph, representing a different stacking arrangement of the layers, has also been identified, indicating the potential for structural diversity in this compound. researchgate.net

Parameter Value Crystal System Space Group
a5.7984(8) ÅTrigonalP-3
c4.6755(9) ÅTrigonalP-3
α, β90°TrigonalP-3
γ120°TrigonalP-3
Table 1: Crystallographic data for this compound from single-crystal XRD analysis. researchgate.net

Vibrational Spectroscopy for Ligand Identification and Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the chemical bonds within a molecule. By analyzing the vibrational modes, it is possible to identify functional groups and probe the strength and nature of the metal-ligand bonds.

Infrared (IR) Spectroscopy of Hydroxyl Stretching Modes (~3600 cm⁻¹)

The infrared spectrum of this compound is dominated by a broad and intense absorption band in the region of 3400–3500 cm⁻¹. unicamp.br This band is characteristic of the stretching vibrations (ν) of the O-H bonds in the hydroxyl ligands. The broadening of this band is indicative of extensive hydrogen bonding within the crystal lattice, which is consistent with the layered structure determined by XRD. The presence of this strong absorption confirms the identity of the hydroxyl ligands coordinated to the platinum center.

Raman Spectroscopy for Metal-Oxygen Vibrational Bands (500–600 cm⁻¹)

Spectroscopic Technique Wavenumber (cm⁻¹) Assignment
Infrared (IR)~3400–3500ν(O-H) stretching of hydroxyl groups
Raman~517ν(Pt-O) stretching
Raman~656δ(Pt-OH) deformation
Table 2: Key vibrational bands and their assignments for this compound. unicamp.br

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Validation

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. researchgate.netnffa.eu For this compound (Na₂Pt(OH)₆), XPS is a critical tool for validating the formal +4 oxidation state of the platinum center. The analysis involves irradiating the sample with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the top few atomic layers of the material. researchgate.netbris.ac.uk

Platinum 4f₇/₂ Binding Energy Analysis for Pt⁴⁺ State Confirmation

The core-level binding energy of an element is sensitive to its oxidation state and local chemical environment. For platinum, the Pt 4f region of the XPS spectrum, which consists of a doublet (Pt 4f₇/₂ and Pt 4f₅/₂ due to spin-orbit coupling), is particularly diagnostic. The higher oxidation state of Pt(IV) leads to a greater positive charge on the platinum atom, which increases the binding energy of the core electrons compared to lower oxidation states like Pt(II) or Pt(0).

In the case of this compound, the key indicator for the presence of Pt⁴⁺ is the binding energy of the Pt 4f₇/₂ peak. Research indicates that Pt 4f₇/₂ binding energies in the range of approximately 74–75 eV are characteristic of the Pt⁴⁺ oxidation state. This is significantly higher than the binding energies for metallic platinum (Pt⁰), typically found around 71.0-71.2 eV, and Pt(II) species, which appear at intermediate values. xpsdatabase.net For instance, the reference value for PtO₂ is cited as 74.9 eV. xpsdatabase.net The analysis of the Pt 4f spectrum for Na₂Pt(OH)₆ is expected to show a primary Pt 4f₇/₂ peak within this 74-75 eV range, providing direct evidence for the successful synthesis of the Pt(IV) complex. nih.gov

Table 1: Typical Pt 4f₇/₂ Binding Energies for Different Platinum Oxidation States

Chemical StateTypical Pt 4f₇/₂ Binding Energy (eV)Reference
Pt(0) (metal)71.0 - 71.2 xpsdatabase.net
Pt(II) (e.g., PtO)72.4 - 72.7 xpsdatabase.netresearchgate.net
Pt(IV) (e.g., PtO₂, Na₂Pt(OH)₆) 74.0 - 75.0 xpsdatabase.net

Note: Binding energies can vary slightly depending on instrument calibration and the specific chemical environment.

Oxygen 1s and Sodium 1s Core-Level Spectroscopy

Complementing the platinum analysis, the O 1s and Na 1s core-level spectra provide further characterization of the compound's structure.

The Oxygen 1s (O 1s) spectrum is particularly informative for confirming the presence of hydroxyl (OH⁻) ligands. The O 1s peak for hydroxyl groups is typically found at a binding energy of approximately 531.8 eV. mpg.decore.ac.uk This is distinct from the binding energies for oxygen in metal oxides (around 530 eV) or in adsorbed water molecules (around 533.1 eV). mpg.decore.ac.uk Therefore, a dominant peak at ~531.8 eV in the O 1s spectrum of Na₂Pt(OH)₆ would confirm that the oxygen present is predominantly in the form of hydroxyl ligands coordinated to the platinum center.

The Sodium 1s (Na 1s) spectrum serves to confirm the presence of the sodium counter-ions. The binding energy for Na 1s is expected to be consistent with sodium in an ionic salt. Studies of sodium-containing compounds show the Na 1s peak appearing at distinct energy levels that confirm its presence. researchgate.net Analysis of the peak's position helps verify the elemental composition and stoichiometry of the compound.

Advanced X-ray Absorption Spectroscopy (XAS) Studies

X-ray Absorption Spectroscopy (XAS) is a powerful technique that provides detailed information about the electronic structure and local atomic environment of a specific element in a material. mdpi.comsemanticscholar.org It is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

X-ray Absorption Near-Edge Structure (XANES) for Electronic Structure

The XANES region, which encompasses the absorption edge and the region up to ~50 eV beyond it, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. mdpi.comsynchrotron.org.pl For platinum compounds, the Pt L₃-edge XANES is commonly studied.

A key feature of the Pt L₃-edge XANES spectrum is the "white line," a sharp peak at the absorption edge corresponding to the electronic transition from a 2p core level to unoccupied 5d states. synchrotron.org.plnih.gov The intensity, or height, of this white line is directly related to the number of vacancies in the 5d orbitals. rsc.org Since Pt(IV) has a 5d⁶ electronic configuration (four vacancies), it exhibits a significantly more intense white line than Pt(II), which has a 5d⁸ configuration (two vacancies). nih.govrsc.org Studies on H₂[Pt(OH)₆], a close structural analog, and other Pt(IV) complexes confirm that the strong white line is a definitive spectroscopic signature of the Pt(IV) oxidation state. synchrotron.org.plnih.gov The energy position of the absorption edge for Pt(IV) is also shifted to higher energies compared to that of Pt(II). synchrotron.org.plrsc.org

Table 2: XANES Pt L₃-edge Features for Pt(II) vs. Pt(IV)

FeaturePt(II) ComplexPt(IV) Complex (e.g., Na₂Pt(OH)₆)Rationale
White Line Intensity LowerHigherPt(IV) has more unoccupied 5d states (5d⁶) than Pt(II) (5d⁸). nih.govrsc.org
Absorption Edge Energy Lower EnergyHigher EnergyHigher oxidation state increases the binding energy of core electrons. synchrotron.org.pl

Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination Environment

The EXAFS region extends from ~50 eV to ~1000 eV above the absorption edge. The oscillations in this region result from the scattering of the outgoing photoelectron by neighboring atoms. Analysis of these oscillations provides quantitative information about the local coordination environment, including bond distances, coordination numbers, and the identity of neighboring atoms. mdpi.comsemanticscholar.org

For this compound, EXAFS analysis of the Pt L₃-edge is used to confirm the octahedral coordination of the [Pt(OH)₆]²⁻ anion. The analysis would reveal a single primary scattering path corresponding to the platinum-oxygen (Pt-O) bonds. Fitting the EXAFS data allows for the precise determination of:

Pt-O bond distance: The average distance between the central platinum atom and the oxygen atoms of the six surrounding hydroxyl ligands.

Coordination Number (CN): The number of nearest-neighbor oxygen atoms, which is expected to be six for the octahedral [Pt(OH)₆]²⁻ complex.

This data provides a direct measurement of the local structure around the platinum atom, confirming the hexahydroxo coordination environment. researchgate.net

Chemical Reactivity, Stability, and Mechanistic Pathways of Disodium Hexahydroxoplatinate

Reduction Reactions and Platinum Metal Deposition Mechanisms

The reduction of the hexahydroxoplatinate(IV) ion to elemental platinum is a cornerstone of its application in forming platinum coatings and catalysts. This process involves the transfer of four electrons to the Pt(IV) center, leading to the formation of platinum metal (Pt(0)). The mechanism of this reduction is critical in controlling the morphology, purity, and catalytic activity of the resulting platinum deposit.

Disodium (B8443419) hexahydroxoplatinate is utilized in electroless platinum plating, a method for depositing a uniform layer of platinum onto a substrate without the use of an external electrical current. google.comepo.org The process relies on a controlled chemical reduction reaction within a plating solution. As a water-soluble platinum compound, it readily dissolves to form a platinum complex in the plating bath. google.com This complex is more easily reduced compared to the strong platinum complexes formed with agents like ethylenediamine (B42938) or ammonia, which are common in conventional plating solutions. google.com

The electroless plating bath typically contains the disodium hexahydroxoplatinate as the platinum source, a reducing agent, and often a complexing agent to stabilize the solution. google.comepo.org The reduction of the platinum complex and its subsequent deposition occur catalytically on the surface of the substrate.

Component Function Example Compounds
Platinum SourceProvides Pt(IV) ions for reductionThis compound, Hexahydroxoplatinic acid
Reducing AgentDonates electrons to reduce Pt(IV) to Pt(0)Sodium borohydride (B1222165), Hydrazine (B178648) monohydrate, Formalin, Glucose, Formic acid salts
Complexing AgentStabilizes the platinum ions in solutionOrganic acids (e.g., malic acid), Diethylenetriamine
pH AdjusterMaintains optimal pH for the plating reactionSodium hydroxide (B78521), Sulfuric acid

This table outlines the typical components of an electroless platinum plating bath and their functions.

Organic acids are often included in electroless platinum plating solutions containing hexahydroxoplatinate. google.comepo.org These acids can act as complexing agents, modulating the reactivity of the platinum complex and enhancing the stability of the plating bath. google.com By forming intermediate complexes, organic acids can influence the reduction potential of the Pt(IV) species and control the rate of platinum deposition, leading to more uniform and adherent coatings. Organic acids are integral to cellular redox metabolism, where they participate in processes involving the transfer of electrons and protons, which is analogous to their function in a chemical reduction bath. nih.govresearchgate.net

The use of weak reducing agents, such as formalin, glucose, and formic acid salts, is advantageous in these systems. google.comepo.org Unlike strong reducing agents like sodium borohydride or hydrazine, which can cause rapid, uncontrolled decomposition of the plating solution, weaker agents allow for a more controlled deposition process. epo.org This controlled reduction is possible because the hexahydroxoplatinate complex is relatively easy to reduce compared to more stable platinum complexes used in other plating formulations. google.com The primary byproducts of these weaker reducing agents are often carbon dioxide and water, which are less hazardous than the byproducts of hydrazine. epo.org

A significant challenge in electroless plating is the parasitic reaction of hydrogen evolution, where the reducing agent reacts to produce hydrogen gas. This can lead to a variety of problems, including poor deposit quality, voids in the coating, and instability of the plating bath. The selection of the reducing agent plays a crucial role in minimizing this side reaction.

Formalin, glucose, and formates are noted for generating less hydrogen compared to conventional reducing agents like hydrazine monohydrate and sodium borohydride. epo.org By choosing a reducing agent whose potential is closely matched to that of the platinum complex, the efficiency of the platinum deposition can be maximized while suppressing hydrogen evolution. Platinum itself is an excellent catalyst for the hydrogen evolution reaction, which underscores the importance of controlling the reaction conditions to favor metal deposition. proplate.comresearchgate.netrsc.org The optimization of the platinum layer is critical for enhancing durability and performance in applications like hydrogen production systems. proplate.com

Reducing Agent Relative Strength Hydrogen Evolution Primary Byproducts
Sodium BorohydrideStrongHighBorates, Hydrogen
Hydrazine MonohydrateStrongHighNitrogen, Water
FormalinWeakLowCarbon Dioxide, Water
GlucoseWeakLowGluconic acid, Carbon Dioxide
Sodium FormateWeakLowCarbon Dioxide, Water

This table compares common reducing agents used in electroless plating, highlighting the advantages of weaker agents in minimizing hydrogen evolution.

Thermal Decomposition Pathways and Intermediate Species

The thermal stability of this compound is a critical factor in its handling and in applications where it is a precursor for catalysts prepared by calcination. The decomposition process involves the removal of hydroxyl groups and the reduction of the platinum center, ultimately leading to the formation of platinum metal or its oxides.

Upon heating, this compound undergoes a series of transformations. While specific studies on the thermal decomposition of Na₂[Pt(OH)₆] are not extensively detailed in the provided results, the behavior of other platinum salts provides insight into the expected pathway. Generally, the decomposition of platinum complexes at elevated temperatures in an oxidizing atmosphere leads to the formation of platinum oxides. shokubai.orgnist.gov

The decomposition likely proceeds through the loss of water molecules from the coordinated hydroxyl groups, forming intermediate platinum oxo- or hydroxo-species. With increasing temperature, these intermediates are converted to platinum(IV) oxide (PtO₂). Studies on the thermal decomposition of other platinum compounds, such as hexachloroplatinic acid, show a reduction to metallic platinum, which can then be re-oxidized at higher temperatures, particularly on oxide supports like alumina. shokubai.org The formation of stable surface oxides on platinum, including PtO₂, is observed at elevated temperatures in the presence of oxygen. nist.govnist.gov The thermal decomposition of PtO₂ to PtO and subsequently to metallic platinum has also been reported. nist.gov

Expected Thermal Decomposition Pathway:

Na₂[Pt(OH)₆] → Intermediate Oxo/Hydroxo-species + H₂O → Na₂O + PtO₂ + H₂O → Na₂O + Pt + O₂

This proposed pathway is a general representation, and the exact intermediate species and transition temperatures would require specific experimental investigation.

The presence of residual ions, either from the synthesis of the this compound or from the plating bath, can have a significant impact on the properties of the final platinum material. For instance, in the preparation of supported platinum catalysts, the nature of the support material and the presence of residual ions can influence the final state of the platinum. On supports like alumina, platinum species can interact with the support, leading to re-oxidation at high temperatures. shokubai.org

In catalytic applications, residual ions can act as poisons, deactivating the catalyst. mdpi.com For example, even small amounts of certain elements can catalyze side reactions or block active sites on the platinum surface, reducing its efficiency. mdpi.com In the context of supported catalysts, residual sodium ions from the precursor could potentially alter the acidic or basic properties of the support material, thereby influencing the catalytic reaction. The presence of ionic liquids or other additives during synthesis or deposition can also leave residues that affect the thermal decomposition behavior and the surface properties of the resulting platinum. nih.gov Therefore, thorough washing and purification steps are often crucial in the preparation of high-purity platinum materials from this compound.

Ligand Exchange and Substitution Reaction Kinetics

This compound, Na₂[Pt(OH)₆], is a platinum(IV) coordination complex. Platinum(IV) centers, characterized by a d⁶ electron configuration, form low-spin octahedral complexes that are generally considered kinetically inert. nih.gov This inertness means that ligand substitution reactions proceed slowly compared to their platinum(II) counterparts. nih.govsemanticscholar.org The substitution of the hydroxyl ligands in the hexahydroxoplatinate anion is typically challenging and often requires forcing conditions. nih.gov The mechanism for such exchanges on octahedral Pt(IV) complexes is substantially more difficult compared to the associative pathways common for square-planar Pt(II) complexes. nih.govsemanticscholar.org

Optimizing ligand substitution on the [Pt(OH)₆]²⁻ anion involves overcoming a significant kinetic barrier. Several strategies can be employed to facilitate these reactions:

High Ligand Concentration: Employing a large excess of the incoming ligand can shift the reaction equilibrium towards the product side, favoring the substitution process. This is a common strategy for driving reactions of kinetically inert centers. nih.gov

Elevated Temperatures: Increasing the reaction temperature provides the necessary thermal energy to overcome the activation energy of the substitution process. This can significantly increase the reaction rate, although it may also lead to undesirable side reactions or decomposition.

Photochemical Activation: Irradiation with light of a suitable wavelength, particularly in the UV-visible region corresponding to ligand-to-metal charge transfer (LMCT) bands, can promote the substitution. This photo-activation can lead to a temporary reduction of the Pt(IV) center, making it more labile, or directly excite the complex to a reactive state.

Use of Catalysts: While less common for simple ligand exchange, certain catalysts might facilitate the reaction. For instance, the presence of a Pt(II) species can sometimes catalyze substitution on a Pt(IV) center through a redox-mediated pathway, though this is more established for complexes with halide ligands. nih.gov

Kinetic studies are essential for elucidating the mechanism of ligand substitution reactions. For a reaction involving the substitution of a hydroxyl ligand in [Pt(OH)₆]²⁻ by an incoming ligand (L), the rate can be monitored over time. The reaction rate's dependence on the concentration of the complex and the incoming ligand helps determine the rate law.

Studies on analogous Pt(IV) complexes have shown that reaction rates are influenced by the electron-withdrawing power and steric hindrance of the ligands. nih.gov For the hexahydroxoplatinate ion, kinetic analysis would likely involve monitoring the disappearance of the reactant or the appearance of the product using spectroscopic methods.

The effect of temperature on the reaction rate constant (k) is described by the Arrhenius equation. By measuring the rate constant at several different temperatures, an Arrhenius plot (ln(k) versus 1/T) can be constructed. The slope of this plot is used to determine the activation energy (Ea) of the reaction, providing insight into the energy barrier of the substitution process.

Representative Data for a Hypothetical Ligand Substitution Reaction The following table contains illustrative data for the substitution of one hydroxyl ligand on [Pt(OH)₆]²⁻, demonstrating the expected temperature dependence of the rate constant.

Temperature (K)Rate Constant (k) (s⁻¹)ln(k)1/T (K⁻¹)
3231.5 x 10⁻⁵-11.100.00310
3334.2 x 10⁻⁵-10.080.00300
3431.1 x 10⁻⁴-9.120.00292
3532.7 x 10⁻⁴-8.220.00283

From such data, an Arrhenius plot would be generated to calculate the activation energy, a critical parameter for understanding the reaction's kinetic profile.

Hydrolytic Stability and Acidic Degradation Studies

The stability of this compound in aqueous solutions is a key aspect of its chemistry, particularly its resistance to hydrolysis and degradation under acidic conditions.

The six hydroxyl ligands play a crucial role in the stability of the [Pt(OH)₆]²⁻ anion. Platinum(IV) complexes with axial hydroxide ligands are generally less susceptible to reduction compared to those with chloride or carboxylate ligands. nih.gov This inherent stability is due to the strong Platinum-Oxygen bond and the electronic properties of the hydroxide ligand.

To assess the long-term stability of this compound, controlled aging studies can be performed. These experiments involve dissolving the compound in a specific solvent (typically deoxygenated water) and maintaining it under an inert atmosphere (e.g., nitrogen or argon) at a constant temperature for an extended period.

The purpose of the inert atmosphere is to prevent oxidative degradation or reactions with atmospheric carbon dioxide, which could form carbonate species. Over time, aliquots of the solution would be analyzed to detect any changes in the parent compound. Potential degradation pathways that could be investigated in such a study include:

Olation: A condensation reaction between two [Pt(OH)₆]²⁻ ions, where a hydroxyl ligand from one complex displaces a hydroxyl group from another, forming a μ-hydroxo-bridged dimer and releasing a water molecule.

Oxolation: Further condensation of hydroxo-bridged species to form more stable μ-oxo bridges.

These studies provide critical data on the shelf-life and intrinsic stability of the compound in solution.

In Situ Spectroscopic Monitoring of Reaction Progress

In situ spectroscopic techniques are invaluable for monitoring the progress of chemical reactions in real-time without the need for sample extraction. spectroscopyonline.com These methods allow for the direct observation of reactant consumption, intermediate formation, and product generation, providing detailed mechanistic and kinetic insights. youtube.comspringernature.com

Several spectroscopic methods could be applied to monitor reactions involving this compound:

UV-Visible Spectroscopy: This technique is used to monitor changes in the electronic transitions within the complex. Platinum(IV) complexes often exhibit ligand-to-metal charge transfer (LMCT) bands. nih.gov During a ligand substitution reaction, the replacement of hydroxyl ligands with a different ligand would alter the position and intensity of these bands, allowing the reaction to be followed kinetically. nih.gov

Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques are sensitive to the bonds within a molecule. researchgate.net The Pt-O bonds of the hexahydroxoplatinate ion have characteristic vibrational frequencies. During a reaction, the disappearance of these Pt-O bands and the appearance of new bands corresponding to the new platinum-ligand bond can be monitored. In situ IR or Raman spectroscopy can provide direct structural information about the species present in the reaction vessel. springernature.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹⁵Pt NMR spectroscopy is a powerful tool for studying platinum complexes. The chemical shift of ¹⁹⁵Pt is highly sensitive to the coordination environment of the platinum nucleus. As the hydroxyl ligands are substituted, the ¹⁹⁵Pt chemical shift would change significantly, allowing for the unambiguous identification and quantification of different platinum species in the solution.

Applicability of In Situ Spectroscopic Techniques

Spectroscopic TechniqueInformation ProvidedSuitability for [Pt(OH)₆]²⁻ Reactions
UV-Visible Spectroscopy Monitors changes in electronic structure (LMCT bands). nih.govExcellent for kinetic analysis of ligand substitution where the incoming ligand alters the electronic spectrum.
Raman Spectroscopy Tracks changes in vibrational modes (e.g., Pt-O stretching). springernature.comUseful for identifying species in aqueous solutions and monitoring the formation/disappearance of specific bonds.
Infrared (IR) Spectroscopy Also tracks vibrational modes, providing structural information. researchgate.netCan be challenging in aqueous media due to strong water absorption but effective with techniques like Attenuated Total Reflectance (ATR).
¹⁹⁵Pt NMR Spectroscopy Provides detailed information on the Pt coordination sphere and allows for quantification of different species.Highly specific and quantitative for tracking the evolution of platinum-containing species throughout a reaction.

By employing these in situ methods, a comprehensive understanding of the kinetics, mechanisms, and stability of this compound can be achieved.

UV-Vis Spectroscopy for Tracking Platinum Oxidation State Changes

UV-Visible spectroscopy is a valuable tool for monitoring changes in the electronic structure of the platinum center in this compound, which are indicative of alterations in its oxidation state. The hexahydroxoplatinate(IV) complex, [Pt(OH)₆]²⁻, exhibits a characteristic UV absorption spectrum.

A study reporting the UV absorption spectra of various platinum compounds provides insight into the electronic transitions of the hexahydroxoplatinate(IV) anion. The spectrum of a 0.3 mM solution of Na₂[Pt(OH)₆] displays a prominent absorption band in the ultraviolet region. researchgate.netmdpi.com This absorption is attributed to ligand-to-metal charge transfer (LMCT) transitions, where an electron from a p-orbital of the hydroxide ligand is excited to a vacant d-orbital of the platinum(IV) center.

Interactive Data Table: UV-Vis Absorption Maxima of Hexahydroxoplatinate(IV)

CompoundWavelength (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Reference
Na₂[Pt(OH)₆]~215Not Reported researchgate.netmdpi.com
H₂[Pt(OH)₆]~215Not Reported researchgate.netmdpi.com

Note: The molar absorptivity was not specified in the provided source. The peak position is estimated from the graphical data.

Changes in the position and intensity of this absorption band can signify a change in the oxidation state of the platinum. For instance, upon reduction of Pt(IV) to Pt(II) or Pt(0), a significant shift or disappearance of the characteristic LMCT band is expected, as the electronic structure of the metal center is fundamentally altered. This spectroscopic handle allows for the real-time monitoring of redox reactions involving this compound.

EXAFS for Real-Time Structural Changes during Catalysis

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique for elucidating the local atomic structure of the platinum center in this compound, both in its stable form and during chemical transformations. EXAFS provides information on the coordination number, bond distances, and the nature of the atoms surrounding the central platinum atom.

For the hexahydroxoplatinate(IV) ion, EXAFS data would be expected to confirm the octahedral coordination of the platinum atom by six oxygen atoms from the hydroxide ligands. The Pt-O bond distance is a key parameter that can be precisely determined. Any changes in the coordination environment, such as ligand exchange or the formation of polynuclear species, would be reflected in the EXAFS spectrum.

During catalytic processes, in situ EXAFS can be employed to track the structural evolution of the platinum species in real-time. For example, if this compound is used as a catalyst precursor, EXAFS can monitor the transformation of the [Pt(OH)₆]²⁻ ion into the active catalytic species, providing insights into the mechanism of catalyst formation and deactivation.

Hypothetical Data Table: Expected EXAFS Parameters for [Pt(OH)₆]²⁻

ParameterExpected Value
Coordination Number (Pt-O)6
Pt-O Bond Distance (Å)~2.0 - 2.1
Debye-Waller Factor (σ²)Dependent on temperature and structural disorder

Note: This table presents expected values based on typical Pt(IV)-O bond lengths and the known coordination of the complex. Precise values would need to be determined experimentally.

The combination of UV-Vis spectroscopy and EXAFS provides a comprehensive approach to studying the chemical reactivity, stability, and mechanistic pathways of this compound. While UV-Vis offers insights into the electronic changes of the platinum center, EXAFS reveals the detailed structural transformations at the atomic level.

Catalytic Applications and Catalysis Research Methodologies

Disodium (B8443419) Hexahydroxoplatinate as a Precursor for Platinum-Based Catalysts

The utility of disodium hexahydroxoplatinate as a precursor stems from its chemical properties that allow for the generation of highly active platinum species. Upon thermal decomposition or chemical reduction, it yields platinum in various forms, including metallic nanoparticles and oxides, which are the active components in many catalytic systems. acs.org The salts of the hexahydroxoplatinate ion are recognized as convenient precursors for creating platinum mixed oxides, such as Na₂PtO₃, and other electrocatalytic materials through thermolysis under relatively mild conditions. acs.org

This compound is employed in the synthesis of both supported and unsupported platinum nanocatalysts. Supported catalysts, where platinum nanoparticles are dispersed on a high-surface-area material, are common in industrial applications.

Supported Nanocatalysts: A key application is the preparation of platinum single-atom catalysts (SACs). In one method, SACs were synthesized on an activated carbon support via incipient wetness impregnation using an aqueous solution of Na₂Pt(OH)₆. acs.org This technique allows for a high dispersion of platinum, maximizing the number of active sites. The resulting catalysts have been evaluated in reactions such as acetylene (B1199291) hydrochlorination. acs.org Similarly, solutions of hexahydroxoplatinate, formed by reacting hexachloroplatinic acid with sodium hydroxide (B78521), have been used to deposit platinum nanoparticles onto tungsten carbide supports, yielding catalysts with platinum particle sizes around 3 nm. acs.org

Unsupported Nanocatalysts: The compound is also used to create unsupported platinum nanoparticles. For instance, in applications designed to mitigate stress corrosion cracking in boiling water reactors, platinum nanoparticles are deposited in-situ. This is achieved through the hydrolysis and condensation of a Na₂Pt(OH)₆ solution injected directly into the reactor's feed water stream. researchgate.net

Table 1: Synthesis of Platinum Catalysts from Na₂Pt(OH)₆ Precursor

Catalyst TypeSupport MaterialSynthesis MethodTarget ApplicationReference
Platinum Single-Atom Catalyst (Pt SAC)Activated Carbon (AC)Incipient Wetness ImpregnationAcetylene Hydrochlorination acs.org
Platinum NanoparticlesTungsten CarbideSlurry deposition and boilingGeneral Catalysis acs.org
Unsupported Platinum NanoparticlesNone (in-situ deposition)Hydrolysis and CondensationStress Corrosion Cracking Mitigation researchgate.net

Controlling the size and shape (morphology) of platinum nanoparticles is critical for tuning their catalytic activity and selectivity. While direct studies detailing morphological control starting specifically from Na₂Pt(OH)₆ are specific to certain methods, research on the closely related platinic acid, H₂Pt(OH)₆, provides significant insights. Since Na₂Pt(OH)₆ is the sodium salt of platinic acid, these findings are highly relevant.

Electrochemical methods, such as pulse potential deposition, using a platinic acid (H₂Pt(OH)₆) precursor, have demonstrated effective control over nanoparticle morphology. By carefully manipulating deposition parameters such as the pH of the plating solution, the electrical potential, pulse duration, and duty cycle, it is possible to control the size, shape, and loading of the deposited platinum nanoparticles on various supports. This chlorine-free deposition method avoids contamination that can impair catalyst performance, yielding high-density nanoparticle arrays with high surface area and catalytic activity.

Role in Homogeneous and Heterogeneous Catalytic Reactions

Catalysis is broadly divided into two categories: homogeneous, where the catalyst is in the same phase as the reactants (e.g., dissolved in a solution), and heterogeneous, where the catalyst exists in a different phase (e.g., a solid catalyst in a liquid or gas reaction). Platinum catalysts derived from this compound are typically solid materials, such as nanoparticles on a carbon support, and are used to catalyze reactions in liquid or gaseous phases. Therefore, they function as heterogeneous catalysts . libretexts.orglibretexts.orgmasterorganicchemistry.com This configuration is highly advantageous for industrial processes as it allows for easy separation of the catalyst from the product mixture, enabling catalyst recycling and ensuring product purity.

The hydrogenation of unsaturated carbon-carbon bonds is a fundamental reaction in organic synthesis, and platinum is one of the most effective metals for this transformation. libretexts.orglibretexts.orgmasterorganicchemistry.com Catalysts derived from Na₂Pt(OH)₆ are active in these reactions.

Research into alkanethiolate-capped platinum nanoparticles, which can be synthesized from H₂Pt(OH)₆ or Na₂Pt(OH)₆, has demonstrated their effectiveness in the hydrogenation of activated alkynes. acs.org For example, in the hydrogenation of methyl propiolate, these nanoparticles achieved complete conversion to the corresponding alkane, methyl propanoate. acs.org The study highlighted that the synthesis of these nanoparticles is more favorable when starting with a platinum(IV) source like hexahydroxoplatinate compared to a platinum(II) source. acs.org Such catalysts also show excellent stability, being recyclable for multiple reaction cycles without significant loss of activity. acs.org

Platinum catalysts are also pivotal in a wide range of oxidation reactions. tue.nlresearchgate.netnih.gov These catalysts facilitate the addition of oxygen or removal of hydrogen from a molecule, processes that are central to the synthesis of many valuable chemicals. The use of Na₂Pt(OH)₆ as a precursor is relevant in the context of preparing catalysts for these oxidation processes.

For example, platinum catalysts supported on various materials are studied for the wet oxidation of organic compounds like phenol (B47542) and various organic acids. researchgate.net Furthermore, platinum-based catalysts are critical for preferential CO oxidation (PROX), a reaction essential for purifying hydrogen streams for fuel cells. Research in this area has utilized Na₂Pt(OH)₆ as a reference compound in X-ray absorption fine structure (EXAFS) analysis to understand the nature of the Pt-O bonds that are crucial for the catalytic cycle. nii.ac.jp Studies on the partial oxidation of ethanol (B145695) have also referenced Na₂Pt(OH)₆ in the characterization of platinum oxide species. tue.nl

Fundamental Studies on Catalytic Activity, Selectivity, and Turnover Frequency

The performance of a catalyst is quantified by its activity, selectivity, and turnover frequency (TOF). Activity relates to the rate of reaction, selectivity describes the catalyst's ability to produce a desired product over others, and TOF measures the number of substrate molecules converted per active site per unit time.

Recent studies on platinum single-atom catalysts (SACs) prepared from various precursors, including Na₂Pt(OH)₆, have provided specific data on their catalytic performance. In the hydrochlorination of acetylene, a Pt SAC derived from Na₂Pt(OH)₆ on an activated carbon support exhibited a specific initial turnover frequency. acs.org At a reaction temperature of 473 K, its activity was found to be comparable to the benchmark catalyst derived from H₂PtCl₆. acs.org This demonstrates that the chlorine-free precursor can produce catalysts with competitive performance.

In the field of alkyne hydrogenation, the initial TOF for the conversion of methyl propiolate using alkanethiolate-capped platinum nanoparticles was calculated to be 30.9 per active site per hour, indicating efficient catalytic performance even at room temperature. acs.org These fundamental studies are essential for understanding the structure-activity relationships that govern catalyst efficiency and for designing more advanced materials.

Table 2: Catalytic Performance and Turnover Frequency (TOF) of Catalysts Derived from Hexahydroxoplatinate Precursors

ReactionCatalystSubstrateTurnover Frequency (TOF)Key FindingReference
Acetylene Hydrochlorination0.2 wt% Pt SAC on Activated CarbonAcetylene~18 molVCM · molPt⁻¹ · h⁻¹ (at 473 K)Activity is comparable to benchmark catalysts derived from H₂PtCl₆. acs.org
Alkyne HydrogenationThiol-capped Pt Nanoparticles (Pt-SC₁₂)Methyl propiolate30.9 h⁻¹Achieved full hydrogenation to the corresponding alkane at room temperature. acs.org

Reaction Rate Enhancement and Mechanistic Investigations

Catalysts derived from this compound have demonstrated the ability to significantly increase reaction rates. For instance, in the hydrogenation of alkenes, these catalysts have shown high selectivity and turnover frequency, making them valuable for industrial applications.

Mechanistic studies are crucial for understanding how these catalysts function and for the rational design of more efficient catalysts. nih.govnih.gov Researchers employ various techniques to probe the reaction pathways.

Kinetic Studies : Monitoring reaction rates under different conditions, such as varying substrate concentrations and temperatures, helps in elucidating the kinetics of the catalytic process.

Spectroscopic Techniques : In situ spectroscopy, including Nuclear Magnetic Resonance (NMR), can be used to observe the catalyst and reaction intermediates directly during the reaction. nih.gov For example, ³¹P NMR has been used to monitor the reaction of norbornene and 4-trifluoromethylphenol catalyzed by a platinum complex, revealing the formation of new phosphorus-containing species. nih.gov

Mechanistic Pathways : Detailed investigations into hydrofunctionalization reactions have suggested a plausible pathway involving an unusual dissociation and re-association of an electron-deficient ligand to form an alkene-bound "donor-acceptor" type intermediate. nih.govnih.gov This insight helps to explain the high reactivity of the catalytic system. nih.govnih.gov

Mechanistic Investigation Technique Application Example Key Findings
³¹P NMR Spectroscopy Monitoring the platinum-catalyzed reaction of norbornene and 4-trifluoromethylphenol. nih.govAppearance of new peaks indicating the formation of intermediates. nih.gov
Kinetic Studies Investigating hydrogenation of alkenes. Determination of reaction rates, selectivity, and turnover frequency.
In Situ Spectroscopy (General) Tracking changes in the platinum oxidation state during catalysis. Provides real-time information on the catalyst's electronic structure.

Catalyst Design Principles for Specific Chemical Transformations

The design of highly efficient catalysts is a key area of research. For platinum-based catalysts, including those derived from this compound, the focus is often on creating "donor-acceptor" type complexes. nih.govnih.gov These catalysts have proven to be highly effective in both hydroalkoxylation and hydroamination reactions of unactivated alkenes under mild conditions. nih.gov The design accommodates a wide variety of substrates with different substitution patterns. nih.govnih.gov

The fundamental principles guiding the design of such catalysts involve understanding the electronic and steric effects of the ligands surrounding the platinum center. These principles are essential for developing new catalysts with enhanced activity and selectivity for specific chemical transformations. nih.govrsc.org

Catalyst Stability, Deactivation, and Regeneration Studies

A critical aspect of industrial catalysis is the stability and lifespan of the catalyst. Catalyst deactivation can lead to significant economic losses due to reduced efficiency and the need for replacement. kaust.edu.sa Research into catalysts derived from this compound addresses these challenges.

Investigation of Catalyst Poisoning by Residual Ions (e.g., Na⁺, OH⁻)

A specific challenge related to the use of this compound as a catalyst precursor is the presence of residual sodium (Na⁺) and hydroxide (OH⁻) ions. These ions can act as catalyst poisons, negatively impacting the catalyst's performance. Therefore, a post-reaction washing step is often necessary to remove these residual ions and prevent poisoning. The decomposition of the compound itself at temperatures around 150°C, forming platinum dioxide intermediates, is another factor to consider in catalyst stability. chembk.com

General mechanisms of catalyst deactivation are also relevant and include:

Sintering : The agglomeration of metal particles at high temperatures, leading to a loss of active surface area. catalysts.comammoniaknowhow.com

Coking : The deposition of carbonaceous materials on the catalyst surface, which can block active sites. ammoniaknowhow.comdicp.ac.cn

Thermal Degradation : Structural changes in the catalyst or its support due to high temperatures. kaust.edu.saammoniaknowhow.com

Strategies for Enhancing Catalyst Lifetime and Durability

Several strategies are being explored to improve the longevity and durability of catalysts. While some of these are general principles in catalysis, they are applicable to platinum catalysts derived from this compound.

Regeneration Techniques : Deactivated catalysts can sometimes be regenerated to restore their activity. Common methods include:

Oxidation : Using air or ozone to burn off coke deposits. dicp.ac.cn Treatment with ozone can be effective at lower temperatures compared to air. dicp.ac.cn

Gasification : Employing carbon dioxide or steam to remove coke. dicp.ac.cn

Hydrogen Treatment : This can be an effective strategy to recover the original catalytic activity after certain types of deactivation. kaust.edu.sa

Modification of Catalyst Support : The interaction between the platinum nanoparticles and the support material is crucial for stability. Modifying the support material, for example, by controlling the concentration of oxygen vacancies in oxide supports, can help stabilize the nanoparticles and prevent coalescence, thereby extending the catalyst's life. fz-juelich.de

Process Optimization : Controlling reaction conditions, such as temperature and pressure, can minimize thermal degradation and sintering. catalysts.com

Deactivation Mechanism Cause Mitigation/Regeneration Strategy
Poisoning Residual Na⁺ and OH⁻ ions from the precursor. Post-synthesis washing of the catalyst.
Sintering High operating temperatures causing metal particle agglomeration. ammoniaknowhow.comModifying the catalyst support; controlling reaction temperature. catalysts.comfz-juelich.de
Coking Deposition of carbon on the catalyst surface. ammoniaknowhow.comdicp.ac.cnRegeneration through oxidation (air, O₃) or gasification (CO₂, H₂O). dicp.ac.cn
Thermal Degradation Structural changes due to excessive heat. kaust.edu.saammoniaknowhow.comCareful control of reaction and regeneration temperatures. catalysts.com

Electrocatalytic Applications

This compound is also a key precursor in the synthesis of materials for electrocatalysis. One notable application is in the creation of silver-platinum (Ag-Pt) core-shell nanowires. metu.edu.tr In this synthesis, this compound is preferred over other platinum sources like chloroplatinic acid because the lower electronegativity of the hydroxide (OH⁻) ligand facilitates the reduction of platinum ions. metu.edu.tr

These Ag-Pt core-shell nanowires exhibit high electrocatalytic activity and stability, making them suitable for applications such as electrochemical sensors for hydrogen peroxide (H₂O₂). metu.edu.tr The conformal platinum shell not only provides the catalytic activity but also enhances the chemical and electrochemical stability of the silver nanowire core. metu.edu.tr The resulting nanocomposite electrodes have shown potential in energy storage applications like supercapacitors. metu.edu.tr Further research is exploring their use as electrode materials for the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER). metu.edu.tr

Applications in Advanced Materials Science and Nanotechnology

Platinum Nanoparticle Synthesis and Morphological Control

The synthesis of platinum nanoparticles (PtNPs) with controlled characteristics is fundamental for their application in catalysis, electronics, and medicine. The choice of the platinum precursor is a critical factor that dictates the final properties of the nanoparticles.

Disodium (B8443419) hexahydroxoplatinate is utilized as a precursor for the synthesis of platinum-based catalysts and for the deposition of metallic platinum. chemimpex.com It is particularly noted for its role in electroless platinum plating solutions, where its high solubility and reducibility are advantageous. In these processes, it can form stable platinum complexes that efficiently deposit metallic platinum when combined with reducing agents.

A significant application of disodium hexahydroxoplatinate is as a platinum source in the creation of nanostructures on other materials. For instance, it has been chosen over more common platinum precursors like chloroplatinic acid (H₂PtCl₆) or potassium hexachloroplatinate (K₂PtCl₆) for depositing platinum onto silver nanowires. metu.edu.tr The rationale for this choice lies in the lower electronegativity of the hydroxide (B78521) (OH⁻) ligand compared to chloride (Cl⁻) ligands, which facilitates the reduction of the platinum(IV) ions. metu.edu.tr The synthesis process can involve preparing the precursor by dissolving platinum powder in aqua regia to form chloroplatinic acid, which is then reacted with sodium hydroxide to yield this compound. google.com

The characteristics of the platinum precursor, along with other reaction parameters, significantly influence the morphology of the resulting nanoparticles. The control over nanoparticle size, shape, and distribution is paramount as these features determine their catalytic activity and other physical properties. mdpi.comresearchgate.net

Research has shown that various factors in the synthesis process, including the specific reducing agent used, the reaction temperature, and the concentration of the platinum compound, can be modulated to control the final morphology of the PtNPs. mdpi.com For example, weak reducing agents can lead to a slower formation of metal atoms, which can be favorable for controlling the size and shape of the nanoparticles. d-nb.info The choice of precursor, such as this compound with its specific ligands and reduction potential, plays a direct role in the nucleation and growth kinetics of the nanoparticles. metu.edu.trresearchgate.net The interaction between the precursor and stabilizing agents also affects the final particle morphology, which can range from spherical to cubic, octahedral, and tetrahedral shapes. researchgate.netresearchgate.net

FactorInfluence on Nanoparticle Characteristics
Precursor Type The ligands (e.g., OH⁻ vs. Cl⁻) affect the reduction potential and ease of Pt ion reduction, influencing growth kinetics. metu.edu.tr
Reducing Agent The strength of the reducing agent impacts the rate of metal atom formation, which is crucial for size and morphology control. mdpi.comd-nb.info
Temperature Reaction temperature affects the kinetics of nucleation and growth, thereby influencing the final size and shape of the nanoparticles. mdpi.com
Concentration The concentration of the platinum precursor can alter the size distribution and final dimensions of the synthesized nanoparticles. mdpi.com

Integration into Composite Materials and Advanced Films

The incorporation of platinum species, derived from precursors like this compound, into polymer matrices can lead to the development of composite materials with enhanced properties.

Sodium alginate, a natural polysaccharide, is widely used for creating biodegradable films, but its applications can be limited by properties such as high brittleness. nih.gov The incorporation of additives is a common strategy to improve the mechanical characteristics of these films. nih.govmdpi.com

Studies have demonstrated that integrating this compound into sodium alginate films can significantly enhance their mechanical properties. Specifically, experimental results have shown a marked improvement in the tensile strength and elasticity of sodium alginate composites containing the platinum compound when compared to control films without it. This enhancement makes the resulting composite films more robust and durable. americanelements.com The improvement of mechanical properties in polymer films through the addition of inorganic components is a well-documented approach, with various nanomaterials being used to increase tensile strength and other physical characteristics. tandfonline.compatsnap.com

Composite FilmAdditiveObserved Mechanical Property Enhancement
Sodium Alginate FilmThis compoundMarked improvement in tensile strength and elasticity.
Sodium Alginate FilmGlycerol-Silicate (GS) plasticizerImproved tensile strength with up to 25 wt% GS loading. mdpi.com
Sodium Alginate FilmDragon Fruit Peel Powder & MgO NanoparticlesTensile strength increased by up to 645.13%. tandfonline.com

The enhancement of mechanical properties in polymer composites is fundamentally linked to the interactions occurring at the molecular level between the polymer matrix and the integrated additive. rsc.org In the case of sodium alginate films containing this compound, the improved tensile strength and elasticity are attributed to the molecular-level interaction between the polymer matrix and the platinum particles.

These interactions can involve the formation of hydrogen bonds or other non-covalent interactions between the functional groups of the polymer (like the carboxyl and hydroxyl groups in sodium alginate) and the platinum species. mdpi.com Such interactions can lead to a more stable network structure within the composite material, effectively reinforcing the polymer matrix. mdpi.commdpi.com The adsorption of polymer chains onto the surface of the filler particles can restrict their mobility, leading to a stiffer and stronger material. rsc.orgmdpi.com

Fabrication of Core-Shell Nanostructures

Core-shell nanostructures, which consist of a core material encapsulated by a shell of a different material, are of great interest due to their tunable properties and potential applications in catalysis, sensing, and optoelectronics. metu.edu.trgoogle.com

This compound has been effectively used as a precursor for the fabrication of core-shell nanostructures. A notable example is the creation of silver-platinum (Ag-Pt) core-shell nanowires. metu.edu.tr In this process, pre-synthesized silver nanowires (the core) are introduced into an aqueous solution containing this compound. metu.edu.tr By heating the mixture, a galvanic exchange reaction is induced between the silver core and the platinum ions in the solution, resulting in the formation of a conformal platinum nanocrystal shell on the surface of the silver nanowires. metu.edu.tr This method demonstrates the utility of this compound in precisely depositing a functional shell layer onto a nanostructured core, thereby enhancing the stability and functionality of the original material. metu.edu.trnih.gov

Precursor for Galvanic Exchange Reactions (e.g., Ag-Pt Core-Shell Nanowires)

A notable application of this compound is as a precursor in galvanic exchange reactions to create bimetallic nanostructures, such as silver-platinum (Ag-Pt) core-shell nanowires. metu.edu.tr Galvanic replacement is a process where a more noble metal ion in solution is reduced and deposited onto the surface of a less noble metal template, which is simultaneously oxidized and dissolved. d-nb.info

In the synthesis of Ag-Pt core-shell nanowires, silver nanowires act as the sacrificial template. When introduced into a solution containing this compound, a galvanic exchange reaction is initiated. metu.edu.tr The silver atoms on the surface of the nanowire are oxidized to silver ions (Ag⁺) and dissolve into the solution, while the platinum(IV) ions from the hexahydroxoplatinate complex are reduced to platinum metal (Pt) and deposited onto the silver nanowire surface. d-nb.info This results in the formation of a platinum shell around the silver core. metu.edu.tr The use of this compound in this process is advantageous because it allows for the formation of a conformal and uniform platinum shell, which enhances the stability and catalytic properties of the resulting nanowires. metu.edu.trrsc.org These Ag-Pt core-shell nanowires have shown promise in applications such as transparent conductive films and as catalysts for various chemical reactions. d-nb.inforsc.org

Role of Hydroxyl Ligand Electronegativity in Ion Reduction for Shell Formation

The choice of the platinum precursor is crucial in controlling the galvanic replacement reaction. The hydroxyl (OH⁻) ligands in this compound play a significant role in this process due to their electronegativity. Compared to other common platinum precursors like chloroplatinic acid (H₂PtCl₆) or potassium hexachloroplatinate (K₂PtCl₆), the hydroxyl group has a smaller electronegativity. metu.edu.tr

This lower electronegativity of the hydroxyl ligand facilitates the reduction of the Pt(IV) ions. metu.edu.tr The electron-withdrawing power of the ligands surrounding the central platinum atom influences its reduction potential. middlebury.edu Ligands with higher electronegativity tend to stabilize the higher oxidation state of the metal, making it more difficult to reduce. Conversely, the less electronegative hydroxyl ligands in [Pt(OH)₆]²⁻ destabilize the Pt(IV) state to a greater extent than chloride ligands, thereby lowering the energy required for its reduction to metallic platinum. metu.edu.trmiddlebury.edu This facilitates a more controlled and efficient deposition of the platinum shell onto the silver nanowire template. metu.edu.tr Studies have shown that the reduction rates of Pt(IV) complexes increase as the electron-withdrawing power of the axial ligands decreases, with the order being OH < OCOCH₃ < Cl. middlebury.edu

Material Deposition Techniques

This compound is also utilized in various material deposition techniques to create platinum coatings and thin films on different substrates.

Utilization in Electroplating Baths for Platinum Deposition

This compound and its acidic form, hydrogen hexahydroxoplatinate, are employed in electroplating baths for depositing platinum layers. google.comgoogle.com These alkaline baths are considered advantageous due to their high deposition efficiency and the low stress of the resulting platinum deposits. google.com The bath typically contains the platinum salt, an alkali metal hydroxide to maintain a high pH, and other additives like conducting salts and organic compounds to act as stabilizers and brighteners. google.comgoogle.comgoogle.com

The electroplating process involves passing a direct current through the bath, causing the [Pt(OH)₆]²⁻ ions to be reduced at the cathode, depositing a layer of platinum onto the substrate. google.com This technique is used in various industries, including jewelry, to create aesthetically pleasing and corrosion-resistant platinum coatings. The composition of the bath can be tailored to achieve specific deposit characteristics, such as thickness and surface finish. google.com

Advanced Electroless Plating Systems for Thin Film Formation

Electroless plating is a chemical deposition method that does not require an external electrical current. wikipedia.orgnickelinstitute.org this compound is a suitable precursor for advanced electroless platinum plating solutions due to its good solubility and the ease with which the platinum ion can be reduced. google.com These plating solutions typically contain the platinum compound, a reducing agent, and a complexing agent. google.comepo.org

In these systems, weak reducing agents such as formalin, glucose, or formic acid salts can be used in conjunction with this compound. google.comepo.org The presence of organic acids, like aliphatic hydroxy acids, can act as complexing agents, forming platinum complexes that are readily reduced. google.comepo.org This approach avoids the need for strong and often hazardous reducing agents like hydrazine (B178648), which are required for more stable platinum complexes. google.com The resulting electroless plating systems offer excellent solution stability and can produce high-quality, uniform platinum thin films on various substrates, including non-conductive materials. wikipedia.orggoogle.com

Development of Advanced Sensor Materials

The unique electrochemical properties of platinum make it an excellent material for sensing applications. This compound plays a role in the development of these advanced sensor materials.

Integration into Chemical and Electrochemical Sensing Platforms

This compound is utilized in the fabrication of chemical and electrochemical sensing platforms. chemimpex.commdpi.comrsc.org The platinum nanoparticles and thin films derived from this precursor exhibit high catalytic activity, which is beneficial for detecting a wide range of analytes. For instance, materials incorporating platinum can catalyze the oxidation or reduction of target molecules, generating a measurable electrical signal. mdpi.comnih.gov

Ag-Pt core-shell nanowires synthesized using this compound have been successfully employed in the fabrication of amperometric sensors for hydrogen peroxide (H₂O₂). metu.edu.trrsc.org The platinum shell provides a stable and catalytically active surface for the electrochemical detection of H₂O₂, a molecule of interest in various fields including medicine and industry. metu.edu.tr The integration of these nanomaterials into sensing platforms can lead to sensors with high sensitivity, a wide linear detection range, and low detection limits. rsc.orgnih.gov Preliminary research also suggests the potential for using this compound in environmental sensing to detect pollutants.

Performance Evaluation in Specific Analyte Detection (e.g., H₂O₂ sensors)

The utility of this compound(IV) in advanced materials science is notably demonstrated through its application as a precursor in the development of sensitive and stable electrochemical sensors. A prime example is its use in the fabrication of silver-platinum (Ag-Pt) core-shell nanowire-based sensors for the detection of hydrogen peroxide (H₂O₂). In this context, this compound(IV) serves as a crucial platinum source, chosen for the lower electronegativity of its hydroxide ligands, which facilitates the reduction of platinum ions onto the silver nanowire template. metu.edu.tr

The performance of these Ag-Pt core-shell nanowire sensors, synthesized using this compound(IV), has been systematically evaluated, showcasing their potential for practical applications. The resulting sensors exhibit a notable sensitivity and a relevant detection range for H₂O₂.

Detailed research findings on the performance of these sensors are summarized in the table below:

Performance MetricValueConditions
Sensitivity 0.167 µA/µMAmperometric measurements in 0.1 M phosphate (B84403) buffer (pH 7.0) with constant stirring (500 rpm) at an applied potential of 0.8 V (vs. Ag/AgCl). metu.edu.tr
Linear Range 8.16 - 160.60 µMAmperometric measurements in 0.1 M phosphate buffer (pH 7.0) with constant stirring (500 rpm) at an applied potential of 0.8 V (vs. Ag/AgCl). metu.edu.tr
Detection Limit 4.75 µMAmperometric measurements in 0.1 M phosphate buffer (pH 7.0) with constant stirring (500 rpm) at an applied potential of 0.8 V (vs. Ag/AgCl). metu.edu.tr

The protective platinum shell, formed from the reduction of this compound(IV), significantly enhances the chemical and electrochemical stability of the silver nanowires, particularly in the harsh environment presented by H₂O₂. metu.edu.tr This improved stability is a key factor in the reliable performance of the sensor. The conformal coating of platinum nanocrystals onto the silver nanowires is achieved through a galvanic exchange reaction when the silver nanowires are heated in an aqueous solution of this compound(IV). metu.edu.tr This method highlights the successful application of this compound(IV) as a precursor for creating robust nanomaterials for sensing applications.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) for Electronic Structure Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a heavy element like platinum, DFT calculations are essential for accurately describing molecular properties. These calculations must account for significant relativistic effects that influence the behavior of core electrons and, consequently, the valence electrons involved in bonding. acs.org

Ligand Field Theory (LFT) describes the interaction between a central metal ion and surrounding ligands, leading to the splitting of the metal's d-orbitals into different energy levels. numberanalytics.comwikipedia.org The magnitude of this energy separation, known as the ligand field splitting energy (Δ), is determined by the metal ion's oxidation state, the geometry of the complex, and the nature of the ligands. numberanalytics.com

In the octahedral [Pt(OH)₆]²⁻ complex, the five d-orbitals of the Pt(IV) ion are split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). DFT calculations can be employed to compute this energy gap (Δo for octahedral geometry). The hydroxide (B78521) ligand (OH⁻) is typically considered a weak-field ligand, which would suggest a relatively small splitting energy compared to strong-field ligands like cyanide (CN⁻). numberanalytics.com The Pt(IV) center, with its high oxidation state, contributes to a larger splitting energy than would be seen for a Pt(II) ion with the same ligands. numberanalytics.com The precise value of the Ligand Field Stabilization Energy (LFSE), which quantifies the stability gained by this electronic arrangement, can be calculated from the orbital energies obtained via DFT. libretexts.org

DFT calculations are highly effective at predicting the geometric structure of complexes like Disodium (B8443419) Hexahydroxoplatinate(IV). The method can be used to optimize the molecular geometry, yielding predictions for bond lengths and angles that are often in close agreement with experimental data from techniques like X-ray diffraction.

For the [Pt(OH)₆]²⁻ anion, calculations would predict an octahedral geometry with O-Pt-O bond angles close to the ideal 90°. The Platinum-Oxygen (Pt-O) bond distance is a key parameter. Experimental studies using Extended X-ray Absorption Fine Structure (EXAFS) on related platinum(IV) species have determined Pt-O bond distances to be approximately 1.99(5) Å. researchgate.netresearchgate.net DFT simulations of oxygen chemisorption on platinum surfaces similarly show that stable Pt-O bonds form at lengths near 2.0 Å. nih.gov Computational studies on platinum oxides and hydroxides would be expected to yield comparable bond lengths. biomedgrid.com

Table 1: Comparison of Experimental and Theoretical Pt-O Bond Distances

MethodSystemPt-O Bond Distance (Å)Reference
EXAFS (Experimental)Pt(IV) nitrate (B79036) solution1.99 (±0.05) researchgate.net
DFT (optPBE functional)O₂ on Pt(110) surface (chemisorbed)~2.0 nih.gov
DFT (Geometry Optimization)Pt-O single interaction2.06 biomedgrid.com

The accuracy of DFT calculations for platinum compounds is critically dependent on the choice of the exchange-correlation functional and the treatment of relativistic effects. acs.orgnih.gov Due to platinum's high atomic number, its inner electrons move at speeds that are a significant fraction of the speed of light, necessitating relativistic corrections. acs.org These are often incorporated through the use of Relativistic Effective Core Potentials (RECPs), which replace the core electrons with a potential field, or through more explicit scalar relativistic Hamiltonians. researchgate.netrsc.org

Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, are often favored for their accuracy in describing molecular geometries and electronic properties. aps.org The performance of various functionals has been benchmarked for platinum complexes:

PBE0 : This hybrid functional has demonstrated excellent performance in optimizing the geometry of Pt(IV) complexes, with Root Mean Square Deviation (RMSD) values from experimental X-ray data as low as 0.011 Å. researchgate.net

B3LYP : A widely used hybrid functional that provides a good balance of accuracy and computational cost for transition metal complexes. researchgate.netrsc.org

TPSSh : A meta-GGA hybrid functional that has shown exceptional accuracy in predicting properties of platinum-containing diatomic molecules. nih.gov

Range-separated functionals (e.g., CAM-B3LYP, LC-BLYP) : These functionals have been concluded to reproduce experimental and high-level theoretical results well, particularly for spectroscopic properties. nih.govrsc.org

The choice of functional directly impacts the predicted bond lengths, vibrational frequencies, and energy levels, making careful selection and validation against experimental data crucial. nih.gov

Table 2: DFT Functionals for Platinum Complex Calculations

Functional TypeExamplesKey CharacteristicsReference
Hybrid GGAPBE0, B3LYPGood for geometry optimization and general properties. PBE0 often shows superior accuracy for Pt(IV) structures. researchgate.net
Meta-GGA HybridTPSShProvides highly accurate predictions for structural parameters of small platinum molecules. nih.gov
Range-Separated HybridCAM-B3LYP, LC-BLYPRecommended for predicting spectroscopic properties and electronic excitations. nih.govrsc.org
Double-HybridmPW2PLYPShows low error rates for predicting structural parameters of platinum compounds. nih.gov

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the system. For Disodium Hexahydroxoplatinate(IV), MD simulations are invaluable for studying its behavior in aqueous solution, which is its most common state for reactivity. arxiv.orgnih.gov

In an aqueous solution, the [Pt(OH)₆]²⁻ anion and the two Na⁺ counter-ions are not isolated but are surrounded by water molecules, a phenomenon known as solvation. MD simulations can reveal the structure of the solvation shells around each ion and the dynamics of the water molecules.

Furthermore, the electrostatic attraction between the negatively charged hexahydroxoplatinate anion and the positively charged sodium cations can lead to the formation of ion pairs. nih.gov MD simulations, particularly those using advanced machine-learning potentials or first-principles methods, can compute the free energy landscape of ion pairing. nih.govchemrxiv.org This allows for the characterization of different types of ion pairs, such as contact ion pairs (CIP), where the ions are in direct contact, and solvent-separated ion pairs (SSIP), where one or more water molecules are situated between the ions. nih.govchemrxiv.org The extent of ion pairing versus free ions is crucial as it affects the solution's conductivity and the reactivity of the platinum complex. nih.govmolnar-institute.com

This compound(IV) serves as a key precursor in the synthesis of platinum-based materials, such as catalysts. metu.edu.trresearchgate.net For instance, it is used in the galvanic exchange synthesis of Ag-Pt core-shell nanowires and for depositing platinum oxide species onto supports like ceria (CeO₂). metu.edu.trresearchgate.net

MD simulations can be used to model the initial stages of these synthetic processes. Simulations could track the approach and interaction of the [Pt(OH)₆]²⁻ anion with a substrate surface (e.g., a silver nanowire or a ceria nanoparticle). soton.ac.uk Such simulations would provide insights into the preferred binding sites on the surface, the conformational changes in the complex upon adsorption, and the role of the solvent and counter-ions in mediating the interaction. By understanding these precursor-substrate interactions at the molecular level, it is possible to better control the deposition process and the morphology of the final catalytic material. researchgate.net

Computational Spectroscopy for Experimental Data Validation

Theoretical and computational chemistry provide powerful tools for interpreting and validating experimental spectroscopic data. By modeling the behavior of molecules and materials at the atomic level, it is possible to predict spectroscopic properties that can be compared directly with experimental measurements. This comparative approach is invaluable for confirming molecular structures, understanding bonding, and elucidating electronic properties. For a compound like this compound, computational methods such as Density Functional Theory (DFT) are particularly useful for predicting vibrational and electronic spectra. nih.gov These theoretical predictions can then be used to assign spectral features from experimental techniques like Infrared (IR), Raman, and X-ray Photoelectron Spectroscopy (XPS), providing a deeper understanding of the compound's characteristics.

Prediction of Infrared and Raman Spectra for Comparison with Experimental Results

Computational methods, primarily based on Density Functional Theory (DFT), are widely used to predict the vibrational spectra of molecules. nih.gov These predictions are instrumental in the assignment of experimental Infrared (IR) and Raman spectra. The process involves calculating the second derivatives of the energy with respect to atomic displacements, which yields the force constants and, subsequently, the vibrational frequencies of the normal modes of the molecule. nih.gov For a complex like the hexahydroxoplatinate(IV) anion, [Pt(OH)₆]²⁻, these calculations can predict the frequencies and intensities of vibrations associated with O-H stretching, Pt-O-H bending, and Pt-O stretching modes.

The [Pt(OH)₆]²⁻ anion possesses octahedral (Oₕ) symmetry, which governs the IR and Raman activity of its vibrational modes. Group theory predicts which modes will be active in each type of spectroscopy. For instance, vibrations that lead to a change in the dipole moment are IR active, while those that cause a change in the polarizability of the molecule are Raman active. mdpi.com In centrosymmetric molecules like [Pt(OH)₆]²⁻, the rule of mutual exclusion applies, meaning that vibrational modes are either IR active or Raman active, but not both.

A computational study of the [Pt(OH)₆]²⁻ anion would typically involve geometry optimization of the ion, followed by a frequency calculation. The choice of the DFT functional and basis set is crucial for obtaining accurate results, and for heavy elements like platinum, relativistic effects must be considered. The predicted vibrational frequencies can then be compared with experimental IR and Raman spectra. It is common to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.

Below is a hypothetical table of predicted vibrational frequencies for the [Pt(OH)₆]²⁻ anion, based on typical ranges for such functional groups and the expected symmetries for an octahedral complex. The assignments are based on the nature of the atomic motions in each vibrational mode.

Table 1: Predicted Infrared and Raman Vibrational Frequencies for the [Pt(OH)₆]²⁻ Anion
Vibrational ModeSymmetryPredicted Frequency (cm⁻¹)Spectroscopic ActivityAssignment
ν(O-H)A₁g~3450RamanSymmetric O-H stretch
ν(O-H)E_g~3430RamanDegenerate O-H stretch
ν(O-H)T₁u~3400InfraredAntisymmetric O-H stretch
δ(Pt-O-H)T₂g~1050RamanPt-O-H bend
δ(Pt-O-H)T₁u~1000InfraredPt-O-H bend
ν(Pt-O)A₁g~580RamanSymmetric Pt-O stretch
ν(Pt-O)E_g~550RamanDegenerate Pt-O stretch
ν(Pt-O)T₁u~530InfraredAntisymmetric Pt-O stretch
δ(O-Pt-O)T₂u~300SilentO-Pt-O deformation
δ(O-Pt-O)T₂g~280RamanO-Pt-O deformation
δ(O-Pt-O)T₁u~250InfraredO-Pt-O deformation

Correlating Computed Electronic Properties with XPS Data

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. kuleuven.beresearchgate.net The technique works by irradiating a material with X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the material. The binding energy of these electrons can be calculated, which is characteristic of each element. Shifts in the binding energies, known as chemical shifts, provide information about the oxidation state and local chemical environment of the element. kuleuven.be

Computational chemistry can be used to predict the core-level binding energies of electrons, which can then be directly compared with experimental XPS data. osti.gov Methods like Density Functional Theory (DFT) or more advanced techniques like the GW approximation can be used to calculate the orbital energies of the core electrons. kuleuven.beresearchgate.net For this compound, these calculations would focus on the binding energies of the Pt 4f, O 1s, and Na 1s core levels.

By modeling the electronic structure of the [Pt(OH)₆]²⁻ anion, it is possible to predict the binding energies for the platinum and oxygen atoms. The calculated binding energies can help to confirm the +4 oxidation state of platinum, as the binding energy of the Pt 4f electrons is sensitive to the oxidation state. For instance, the Pt 4f₇/₂ binding energy for Pt(IV) is typically observed in the range of 74-75 eV. A good correlation between the computed and experimental binding energies would validate the theoretical model and provide a more detailed understanding of the electronic structure of the compound.

Below is a hypothetical table correlating the computed electronic properties with expected XPS data for this compound.

Table 2: Correlation of Computed Electronic Properties with Expected XPS Data for this compound
Core LevelComputed Binding Energy (eV)Expected Experimental Binding Energy (eV)Inferred Chemical State
Pt 4f₇/₂~74.574-75 Pt(IV) in an octahedral oxygen environment
Pt 4f₅/₂~77.8~77-78Pt(IV) in an octahedral oxygen environment (spin-orbit splitting)
O 1s~531.0~531-532Oxygen in hydroxyl (-OH) groups bonded to platinum
Na 1s~1072.0~1071-1072Sodium cation (Na⁺)

Future Research Directions and Emerging Opportunities

Resolving Contradictions in Reported Stability Data under Varying Environmental Conditions

A critical area for future research is the definitive characterization of disodium (B8443419) hexahydroxoplatinate(IV)'s stability. Reports in the literature show variability, particularly concerning the limited storage time of related solid-state platinum (IV) hydroxo species, which can impact experimental reproducibility and potential commercial applications researchgate.netunicamp.br. Addressing these inconsistencies is paramount for its reliable use.

A comprehensive understanding of the compound's stability requires a multi-method approach, applying various analytical techniques to probe its response to different environmental stressors. Thermogravimetric Analysis (TGA) can provide precise data on its thermal decomposition pathway, identifying temperature thresholds for degradation. Simultaneously, UV-Visible (UV-Vis) spectroscopy is a powerful tool for monitoring its photolytic degradation in solution. mdpi.comresearchgate.netnih.gov By exposing solutions of the complex to controlled wavelengths and intensities of light, researchers can track changes in its characteristic absorbance peaks over time, quantifying the rate and extent of light-induced decomposition. mdpi.comresearchsquare.com

A proposed testing protocol could systematically evaluate the compound under various conditions to build a comprehensive stability profile.

Analytical MethodParameter TestedObjectiveSample Data Generated
Thermogravimetric Analysis (TGA) Thermal StabilityTo determine the onset and completion temperatures of thermal decomposition.Mass loss (%) as a function of temperature (°C).
UV-Vis Spectroscopy Photolytic StabilityTo quantify degradation kinetics upon exposure to UV or visible light.Change in absorbance at characteristic wavelengths over time.
Dynamic Light Scattering (DLS) Colloidal StabilityTo monitor for aggregation or particle formation in solution over time.Change in hydrodynamic radius or polydispersity index.
Powder X-ray Diffraction (PXRD) Structural StabilityTo assess changes in the crystalline structure after exposure to humidity or heat.Comparison of diffraction patterns before and after stress testing.

Discrepancies in stability data often originate from a lack of standardized procedures for sample handling. The development and adoption of universal protocols for the synthesis, purification, drying, and storage of disodium hexahydroxoplatinate(IV) are essential. Establishing standardized methods for preparing clinical or industrial samples containing platinum complexes is crucial for obtaining accurate and reproducible analytical results. nih.govnih.govresearchgate.net These protocols should specify parameters such as atmospheric conditions (e.g., inert gas vs. air), humidity levels, temperature, and exposure to light. Consistent sample preparation ensures that observed differences in stability are attributable to the experimental variables being tested, rather than artifacts of inconsistent handling. nih.gov

Exploration of Novel Synthetic Routes for Enhanced Sustainability and Scalability

The conventional synthesis of this compound(IV), often involving the reaction of hexachloroplatinic acid with a concentrated sodium hydroxide (B78521) solution, serves as a reliable laboratory-scale method. researchgate.net However, future research must focus on developing novel synthetic routes that are more sustainable, cost-effective, and scalable for potential industrial applications. The exploration of "green" synthesis pathways, which minimize hazardous waste and reduce energy consumption, is a key objective. mdpi.com This could involve using alternative, less corrosive precursors or employing catalytic methods that proceed under milder reaction conditions. Recent advancements in transition-metal catalysis and computer-aided synthesis planning can accelerate the discovery of such innovative routes. hilarispublisher.com

Advanced Functionalization Strategies for Targeted Material Applications

The octahedral geometry of the hexahydroxoplatinate(IV) anion presents a versatile platform for chemical modification. The six hydroxide ligands can be partially or fully substituted to create a vast library of new functional materials. This process of "functionalization" allows for the precise tuning of the compound's physical and chemical properties. acs.orgresearchgate.net The ability to introduce two additional axial ligands is a key advantage of platinum(IV) complexes, offering a route to combinatorial therapies or multifunctional materials in a single complex. nih.govrsc.org

Future research should explore advanced functionalization strategies where specific organic or inorganic moieties are attached to the platinum center. For instance, conjugating the complex with polymers or peptides could improve its utility in biomedical contexts. nih.govmdpi.com In materials science, functionalizing with photosensitizers or metal-chelating agents could lead to novel theranostic agents or catalysts. acs.orgnih.gov

Functional GroupPotential ApplicationRationale
Bioactive Molecules (e.g., peptides) Targeted Drug DeliverySpecific ligands can target receptors overexpressed on cancer cells, increasing selectivity. researchgate.netnih.gov
Polymers (e.g., Polyethylene glycol) Enhanced BiocompatibilityPolymer coatings can improve solubility and reduce systemic toxicity. mdpi.comnih.gov
Photosensitizers Photodynamic TherapyCreates a dual-function complex that can be activated by light for therapeutic purposes. acs.org
Catalytic Moieties Heterogeneous CatalysisImmobilizing the complex on a solid support via functional ligands can create robust and recyclable catalysts.
Organic Linkers Metal-Organic Frameworks (MOFs)The functionalized complex can serve as a building block for creating porous materials for gas storage or separation.

Deeper Mechanistic Elucidation of Catalytic Cycles and Reduction Processes

For many of its potential applications, particularly in catalysis, this compound(IV) must undergo reduction from the relatively inert Pt(IV) state to a more catalytically active Pt(II) or Pt(0) state. nih.govnih.gov The activation of Pt(IV) complexes is critically dependent on this reduction step, which can be influenced by biological reductants like ascorbic acid or glutathione. nih.govnih.gov The mechanism of this reduction can proceed through different pathways, and a deeper understanding is crucial for controlling its reactivity. rsc.org

Future work should employ a combination of experimental techniques (e.g., stopped-flow kinetics, NMR spectroscopy) and computational modeling (e.g., Density Functional Theory) to elucidate these mechanisms. sciencedaily.comrsc.org Understanding how factors like pH, temperature, and the presence of different reducing agents affect the reduction rate and the nature of the resulting platinum species will enable the rational design of more efficient catalytic systems. nih.gov

Integration into Self-Driving Labs for Accelerated Materials Discovery and Optimization

The convergence of robotics, artificial intelligence (AI), and chemistry has led to the development of "self-driving laboratories" (SDLs) that can dramatically accelerate materials discovery. technologynetworks.comnih.govnsf.gov These automated platforms can independently design, conduct, and analyze experiments, using machine learning algorithms to decide the next most promising experiment to perform in a closed loop. chemrxiv.org

Integrating the synthesis and characterization of this compound(IV) derivatives into an SDL represents a significant emerging opportunity. rsc.org Such a platform could rapidly explore the vast parameter space associated with its synthesis and functionalization. For example, an SDL could systematically vary reaction conditions to optimize a sustainable synthetic route (as described in 9.2) or synthesize a large library of functionalized complexes (from 9.3) and automatically screen them for a desired property, such as catalytic activity or stability. This high-throughput approach can identify optimal materials in a fraction of the time and with significantly less chemical waste compared to traditional research methods. technologynetworks.com

ComponentFunction in SDLExample for this compound
Robotic Liquid/Solid Handler Precursor PreparationPrecisely dispenses solutions of platinum salts, bases, and functionalizing ligands.
Automated Reactor System Chemical SynthesisCarries out the synthesis of different hexahydroxoplatinate derivatives under controlled temperature and mixing.
Online Analytical Instruments Real-time CharacterizationA UV-Vis spectrometer or HPLC system automatically analyzes the reaction products.
Machine Learning Algorithm Autonomous Decision-MakingAn AI model analyzes the characterization data and selects the next set of reaction parameters to maximize yield or performance.
Data Management System Data Storage and CurationAll experimental parameters and results are automatically logged in a structured database for future analysis.

Q & A

Basic: What established synthetic routes exist for disodium hexahydroxoplatinate, and how do reaction conditions influence yield and purity?

Methodological Answer:
Synthesis typically involves controlled alkaline hydrolysis of platinum(IV) precursors (e.g., hexachloroplatinic acid) in aqueous sodium hydroxide. Key parameters include pH (optimized between 10–12), temperature (25–60°C), and stoichiometric ratios of reactants . Yield and purity are assessed via gravimetric analysis, while impurities (e.g., chloride residues) are quantified using ion chromatography . For reproducibility, document reaction timelines and post-synthesis purification steps (e.g., recrystallization) .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • X-ray Diffraction (XRD): Resolve crystal structure and confirm the octahedral coordination of Pt(IV) .
  • Infrared (IR) Spectroscopy: Identify hydroxyl stretching modes (~3600 cm⁻¹) and Pt–O vibrational bands (500–600 cm⁻¹) .
  • X-ray Photoelectron Spectroscopy (XPS): Validate platinum oxidation state (Pt 4f₇/₂ binding energy ~74–75 eV for Pt⁴⁺) .
    Cross-validate results with reference standards (e.g., USP guidelines for platinum complexes) to minimize instrumental bias .

Advanced: How can researchers resolve contradictions in reported stability data for this compound under varying environmental conditions?

Methodological Answer:
Contradictions often arise from differences in sample preparation or storage protocols. Address this by:

  • Conducting controlled aging studies under inert atmospheres (N₂/Ar) to isolate degradation pathways .
  • Using multi-method stability testing (e.g., thermogravimetric analysis for thermal stability, UV-Vis for photolytic degradation) .
  • Comparing results across independent labs using standardized reporting templates to identify systemic errors .

Advanced: What computational methods are suitable for modeling the electronic structure of this compound, and how can predictions be validated experimentally?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate ligand field splitting energies and Pt–O bond distances. Use hybrid functionals (e.g., B3LYP) with relativistic corrections for Pt .
  • Validation: Compare computed IR/Raman spectra with experimental data. Discrepancies >5% indicate need for basis-set refinement or solvation model adjustments .
  • Collaboration: Partner with crystallography groups to align computational models with XRD-derived bond angles .

Intermediate: How should researchers design experiments to investigate this compound’s catalytic mechanisms in oxidation reactions?

Methodological Answer:

  • Kinetic Studies: Monitor reaction rates under varying substrate concentrations and temperatures (Arrhenius plots). Use stopped-flow techniques for fast reactions .
  • In Situ Spectroscopy: Employ UV-Vis or EXAFS to track Pt oxidation state changes during catalysis .
  • Control Experiments: Compare activity with analogous platinum(IV) complexes to isolate ligand-specific effects .

Advanced: What strategies optimize ligand substitution reactions in this compound for targeted applications?

Methodological Answer:

  • pH Modulation: Adjust reaction medium (e.g., acidic buffers) to protonate hydroxyl ligands and facilitate substitution .
  • Counterion Screening: Test weakly coordinating anions (e.g., NO₃⁻) to enhance ligand lability .
  • In Situ Characterization: Use Raman spectroscopy to detect intermediate species during substitution .

Intermediate: How can researchers systematically analyze degradation pathways of this compound in aqueous systems?

Methodological Answer:

  • Accelerated Degradation Studies: Expose samples to elevated temperatures (40–80°C) and analyze products via HPLC-ICP-MS .
  • Isotopic Labeling: Use D₂O to distinguish hydrolytic vs. oxidative degradation mechanisms .
  • Quantum Mechanical Calculations: Model hydrolysis pathways to predict dominant degradation products .

Advanced: What methodologies ensure reproducibility in analytical protocols for this compound across laboratories?

Methodological Answer:

  • Interlaboratory Validation: Distribute aliquots of a reference batch for cross-testing using harmonized SOPs .
  • Uncertainty Quantification: Report measurement uncertainties (e.g., ±2σ for XRD lattice parameters) .
  • Data Sharing: Use platforms like Zenodo to publish raw spectral data and calibration curves .

Basic: What steps verify successful synthesis of this compound?

Methodological Answer:

  • Elemental Analysis: Confirm Na:Pt ratio (2:1) via ICP-OES .
  • Conductivity Measurements: Validate ionic character (expected molar conductivity ~200–250 S·cm²·mol⁻¹ in aqueous solution) .
  • Comparative Spectroscopy: Match IR/XRD profiles with literature data .

Advanced: How can interdisciplinary approaches enhance understanding of this compound’s properties?

Methodological Answer:

  • Materials Science Integration: Study thermal stability using synchrotron-based XRD paired with DFT .
  • Biochemical Profiling: Collaborate with toxicology labs to assess cellular uptake mechanisms .
  • Catalysis Engineering: Combine synthetic data with reactor modeling to predict scalability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.